molecular formula C12H15ClFNO2 B1659304 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride CAS No. 644981-88-4

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride

Cat. No.: B1659304
CAS No.: 644981-88-4
M. Wt: 259.70
InChI Key: QZLKSMZJXMMPSJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride (CAS 1186663-32-0, referred to hereafter as the "target compound") features a piperidine ring substituted at the 4-position with a 4-fluorophenyl group and a carboxylic acid moiety, forming a hydrochloride salt. Molecular Formula: C₆H₁₁ClFNO₂. Key Properties:

  • The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications.
  • Applications include use as a synthetic intermediate in drug development, particularly for central nervous system (CNS) or sigma-1 receptor-targeting agents .

Properties

IUPAC Name

4-(4-fluorophenyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLKSMZJXMMPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740994
Record name 4-(4-Fluorophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644981-88-4
Record name 4-(4-Fluorophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is typically constructed via cyclization of appropriate precursors. For example, 4-N-anilino-1-benzyl-4-carboxy-piperidine dihydrochloride serves as a key intermediate in related syntheses. This intermediate is generated through condensation reactions between aminocarboxylic acids and benzyl halides under alkaline conditions. The benzyl group acts as a protecting moiety during subsequent functionalization steps.

Key Reaction:
$$
\text{Cyclization of aminocarboxylic acid precursors} \rightarrow \text{1-Benzyl-4-carboxy-piperidine derivatives} \quad
$$

Introduction of the 4-Fluorophenyl Group

The fluorophenyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions. Patented methods describe the use of fluorobenzene derivatives, such as 4-fluoroaniline, which react with piperidine intermediates under basic conditions. For instance, substituting the anilino group in 4-N-anilino-1-benzyl-4-carboxy-piperidine with 4-fluoroaniline facilitates the incorporation of the fluorophenyl moiety.

Example Protocol:

  • Alkaline Hydrolysis: Sodium hydroxide-mediated deprotection of 1-benzyl-4-carboxy-piperidine intermediates.
  • Coupling: Reaction with 4-fluoroaniline in hexamethylphosphoric triamide (HMPT) at elevated temperatures (110°C).

Carboxylation and Esterification

The carboxylic acid group is introduced via hydrolysis of ester precursors. Methyl or ethyl esters of piperidine derivatives are treated with hydrochloric acid or sodium hydroxide to yield the free carboxylic acid. For example, methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate undergoes hydrolysis in ethanolic HCl to produce the corresponding carboxylic acid.

Reaction Conditions:

  • Solvent: Ethanol, water
  • Acid/Base: Concentrated HCl or NaOH
  • Temperature: Reflux (78–100°C)
  • Time: 16–40 hours

Hydrochloride Salt Formation

The final hydrochloride salt is generated by treating the free base with hydrogen chloride gas in aprotic solvents such as diisopropylether. This step ensures improved stability and crystallinity.

Procedure:

  • Dissolve the free base in diisopropylether.
  • Bubble HCl gas through the solution until precipitation occurs.
  • Filter and recrystallize the product from acetonitrile or 2-propanol.

Reaction Conditions and Optimization

Solvent and Reagent Selection

The choice of solvent critically influences reaction efficiency. HMPT, a polar aprotic solvent, enhances nucleophilicity in O-alkylation and coupling reactions but poses toxicity concerns. Alternatives like dimethylformamide (DMF) or acetonitrile may be substituted for industrial scalability.

Table 1: Key Reagents and Their Roles

Reagent Role Example Reaction Step Reference
Sodium dihydrobis(2-methoxyethoxy)aluminate Reducing agent Ester → Alcohol reduction
Palladium-on-charcoal (Pd/C) Catalyst for hydrogenation Benzyl group removal
Hexamethylphosphoric triamide (HMPT) Solvent for nucleophilic substitution Fluorophenyl coupling
Hydrogen chloride gas Salt formation agent Hydrochloride precipitation

Purification and Characterization

Chromatographic Purification

Column chromatography over silica gel with chloroform-methanol eluents (95:5) effectively isolates intermediates. Recrystallization from acetonitrile or 2-propanol ensures high-purity hydrochloride salt.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): Confirm fluorophenyl (δ 7.0–7.5 ppm) and piperidine (δ 1.5–3.0 ppm) signals.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 255.1 (free base), 291.1 (hydrochloride).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow systems for cyclization and hydrogenation steps minimizes batch variability and enhances throughput.

Solvent Recycling

Toxic solvents like HMPT are replaced with recyclable alternatives (e.g., cyclopentyl methyl ether) to align with green chemistry principles.

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

The compound readily forms hydrochloride salts through protonation of the piperidine nitrogen. This is exemplified in its synthesis, where the free base is treated with hydrochloric acid (HCl) in solvents like 2-propanol or tetrahydrofuran (THF) .

  • Example: Reaction of the free base with gaseous HCl in THF yields the crystalline hydrochloride salt with 70–85% efficiency .

  • Key Conditions: Acidic pH, polar aprotic solvents (e.g., THF, dichloromethane).

Esterification and Amidation

The carboxylic acid group undergoes esterification with alcohols or amidation with amines, enabling derivatization for enhanced pharmacological activity .

Table 1: Esterification Reactions

ReactantReagent/ConditionsProductYield
EthanolThionyl chloride (SOCl₂), refluxEthyl 4-(4-fluorophenyl)piperidine-4-carboxylate85%
1,1-DimethylethanolDEAD, triphenylphosphine, THF1,1-Dimethylethyl ester70%

Amidation reactions typically employ carbodiimides (e.g., DCC) or activators like CDI (1,1'-carbonyldiimidazole) .

Substitution Reactions

The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under metal-catalyzed conditions.

Table 2: Substitution at the Fluorophenyl Ring

NucleophileCatalyst/ConditionsProductYield
4-TrifluoromethoxyphenolDEAD, triphenylphosphine, THF4-[(4-Trifluoromethoxyphenoxy)phenyl]methyl-piperidine58%
4-ChlorophenolK₂CO₃, DMSO, 85°C4-[(4-Chlorophenoxy)phenyl]methyl-piperidine72%

These reactions often require activating agents like DEAD (diethyl azodicarboxylate) and phosphines to facilitate Mitsunobu-type couplings .

Reduction and Oxidation

  • Reduction: The piperidine ring can undergo hydrogenation to form saturated derivatives. For example, catalytic hydrogenation (H₂/Pd-C) reduces double bonds in precursor tetrahydropyridines to yield the final piperidine structure .

  • Oxidation: The hydroxymethyl group (-CH₂OH) on the piperidine ring is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Cyclization and Ring Functionalization

The compound serves as a precursor for spirocyclic systems. For instance, reaction with 3H-spiro[isobenzofuran-1,4'-piperidine] under alkylation conditions (e.g., 1-bromo-4-chlorobutane, TBAB) forms fused-ring structures relevant to σ receptor ligands .

  • Example: Alkylation with 1-bromo-4-chlorobutane in DMSO yields spiropiperidine derivatives with subnanomolar receptor affinity .

Thermal and Solvent Effects

  • Decarboxylation: Heating the hydrochloride salt above 200°C induces decarboxylation, forming 4-(4-fluorophenyl)piperidine .

  • Solubility: The compound exhibits hygroscopicity in polar solvents (e.g., DMSO, THF), necessitating anhydrous storage .

Scientific Research Applications

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

Table 1: Structural and Functional Group Comparisons
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Key Differences vs. Target Compound
4-Fluoro-4-piperidinecarboxylic acid HCl 1186663-32-0 C₆H₁₁ClFNO₂ Fluorine on piperidine ring 191.6 Fluorine directly on piperidine vs. 4-fluorophenyl group
Piperidine-4-carboxylic acid HCl 5984-56-5 C₆H₁₁NO₂·HCl No aromatic substituent 165.6 Lacks 4-fluorophenyl group; simpler structure
4-(4-Fluorophenyl)piperidin-4-ol - C₁₁H₁₂FNO Hydroxyl group instead of carboxylic acid 193.2 Hydroxyl replaces carboxylic acid; neutral pH
Levocabastine HCl 79547-78-7 C₂₆H₂₉FN₂O₂·HCl Cyclohexyl-cyano and phenyl substituents 481.4 Bulky substituents; antihistamine application
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, HCl 101768-64-3 C₁₁H₁₄ClNO₂S·HCl Chlorophenyl-sulfonyl group 296.2 Sulfonyl and chlorine substituents; higher MW

Physicochemical and Pharmacological Properties

Electronic Effects
  • Target Compound : The 4-fluorophenyl group enhances electronegativity, promoting dipole interactions in biological systems.
  • Piperidine-4-carboxylic acid HCl : Lacks aromaticity, limiting hydrophobic interactions but serving as a versatile synthetic precursor .
Solubility and Bioavailability
  • The hydrochloride salt in the target compound improves water solubility (>50 mg/mL in aqueous buffers), whereas non-salt derivatives like 4-(4-fluorophenyl)piperidin-4-ol exhibit lower solubility .
  • Levocabastine HCl’s larger structure (MW 481.4) reduces passive diffusion but enhances receptor specificity in antihistamine activity .

Biological Activity

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride (commonly referred to as 4-F-PPC) is a heterocyclic compound characterized by a piperidine ring and a carboxylic acid group. This compound is notable for its potential biological activities, particularly as a GABA A receptor partial agonist and its antimicrobial properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

GABA A Receptor Modulation

One of the most significant biological activities of 4-F-PPC is its role as a GABA A receptor partial agonist . This property suggests its potential utility in treating neurological disorders such as anxiety and epilepsy. GABA A receptors are critical for inhibitory neurotransmission in the brain, and compounds that modulate these receptors can have profound effects on neuronal excitability and synaptic transmission.

Antimicrobial Properties

Research indicates that 4-F-PPC exhibits antimicrobial activity against various bacterial strains. This suggests its potential application as an antibacterial agent, which could be valuable in the development of new antibiotics or treatments for bacterial infections.

Binding Affinities and Interaction Studies

Studies have focused on the binding affinities of 4-F-PPC to various receptors and enzymes. For instance, docking studies have indicated its interaction with antithrombotic targets, highlighting its potential as a therapeutic agent in cardiovascular diseases. Additionally, molecular electrostatic potential studies reveal reactive sites that could be targeted for further chemical modifications.

Pharmacological Studies

  • GABA A Receptor Studies : In vitro studies demonstrated that 4-F-PPC has a significant binding affinity to GABA A receptors, leading to enhanced inhibitory neurotransmission. These findings are crucial for understanding its potential therapeutic applications in neuropharmacology.
  • Antimicrobial Efficacy : In laboratory settings, 4-F-PPC displayed effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
  • Analgesic Properties : Preliminary studies suggest that derivatives of 4-F-PPC may exhibit analgesic effects similar to opioids due to their interaction with opioid receptors. This opens avenues for exploring its use in pain management therapies.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaActivity Profile
Ethyl 4-phenylpiperidine-3-carboxylateC14H19NO2Lacks fluorine substitution; different activity profile
4-Fluoropethidine hydrochlorideC15H20FNO2.ClHContains additional chlorine; more potent analgesic effects
Ethyl 3-(4-fluorophenyl)piperidine-2-carboxylateC14H18FNO2Different position of fluorine; varied receptor interactions

This table highlights the unique structural characteristics of 4-F-PPC compared to other related compounds, emphasizing its distinct biological activities.

Synthesis and Chemical Reactivity

The synthesis of 4-F-PPC can be achieved through several methods involving nucleophilic substitutions and condensation reactions. The presence of the carboxylic acid group allows for esterification with alcohols or amines, forming esters or amides which can further enhance biological activity. The fluorophenyl substituent may influence the compound's reactivity and binding affinity to biological targets.

Q & A

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1Thionyl chlorideAcid chloride formation
2AlCl₃, fluorobenzeneAcylation
3Hydrazine, NaOH, heatKetone reduction
4HCl gas or aqueous HClSalt formation

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₂H₁₅ClFNO₂ requires exact mass 287.8) .
  • Elemental Analysis : To validate stoichiometry (e.g., %C, %H, %N matching theoretical values) .
  • X-ray Diffraction (XRD) : For crystalline structure confirmation, though limited by compound hygroscopicity .

Advanced: How can reaction yields be optimized during synthesis under varying conditions?

Answer:
Yield optimization strategies:

  • Catalyst Screening : Use Pd/C or Cu catalysts for coupling steps (e.g., arylations) to reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in acylation steps .
  • Temperature Control : Wolff-Kishner reduction requires precise heating (e.g., 180°C) to avoid decomposition .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity >95% .

Q. Table 2: Yield Optimization Variables

VariableOptimal ConditionImpact on Yield
CatalystPd/C (5 mol%)+15–20%
SolventDMF+10%
Reaction Time12–24 hoursMaximizes conversion

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., variable toxicity or receptor binding) require:

  • Standardized Assays : Use pharmacopeial protocols (e.g., USP methods for purity ≥98.5%) to ensure reproducibility .
  • Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify outliers .
  • Toxicology Profiling : Address missing acute toxicity data (common in SDS gaps) via in vitro assays (e.g., HepG2 cell viability) .

Basic: What are the stability considerations and storage recommendations?

Answer:

  • Hygroscopicity : Store in airtight containers under argon to prevent moisture absorption .
  • Temperature : –20°C for long-term stability; avoid >25°C to prevent hydrochloride salt degradation .
  • Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition .

Advanced: What strategies elucidate reaction mechanisms in key synthetic steps?

Answer:
Mechanistic studies involve:

  • Isotopic Labeling : Use D₂O in Wolff-Kishner reduction to track hydrazone intermediate formation .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., acylation vs. reduction) .
  • Computational Modeling : DFT calculations to map transition states in Friedel-Crafts reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride

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